

# An In-depth Technical Guide to tert-Butyl Diethylphosphonoacetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert-Butyl diethylphosphonoacetate*

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## Abstract

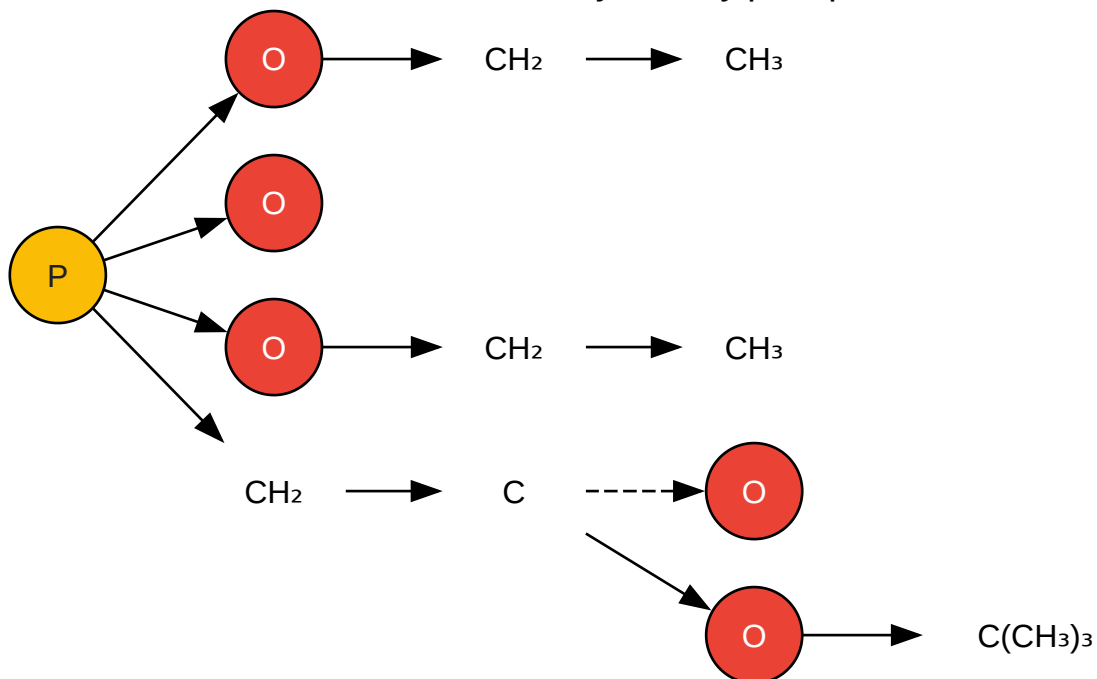
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of **tert-butyl diethylphosphonoacetate**. A workhorse reagent in modern organic synthesis, its primary utility lies in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of  $\alpha,\beta$ -unsaturated esters. This document consolidates its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application, serving as a critical resource for professionals in chemical research and drug development.

## Chemical Identity and Physicochemical Properties

**tert-Butyl diethylphosphonoacetate**, also known by its IUPAC name *tert-butyl 2-(diethoxyphosphoryl)acetate*, is a colorless to light yellow liquid.<sup>[1]</sup> It is an organophosphorus compound featuring a phosphonate group and a *tert*-butyl ester. Its linear formula is  $(C_2H_5O)_2P(O)CH_2CO_2C(CH_3)_3$ .

The molecular structure of **tert-butyl diethylphosphonoacetate** is visualized below:

## Chemical Structure of tert-Butyl Diethylphosphonoacetate

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Caption: 2D structure of **tert-Butyl diethylphosphonoacetate**.

Quantitative data and physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	tert-butyl 2-diethoxyphosphorylacetate	[2]
Synonyms	Diethyl (Boc-methyl)phosphonate, Diethyl tert-butoxycarbonylmethanephosphonate	
CAS Number	27784-76-5	[3]
Molecular Formula	C <sub>10</sub> H <sub>21</sub> O <sub>5</sub> P	[2]
Molecular Weight	252.24 g/mol	[3]
Appearance	Clear colorless to light yellow liquid	[1][3]
Boiling Point	100-103 °C at 1.5 mmHg	[3]
Density	1.074 g/mL at 25 °C	[3]
Refractive Index (n <sub>20/D</sub> )	1.431	[3]
Solubility	Soluble in chloroform and ethyl acetate. Not miscible or difficult to mix in water.	[3]

## Spectroscopic Profile

The structural characterization of **tert-butyl diethylphosphonoacetate** is routinely confirmed by spectroscopic methods. While a consolidated public spectrum with full peak assignments is not readily available, the expected spectral data based on its structure are tabulated below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
$^1\text{H}$ NMR	~4.1	Quartet	O-CH <sub>2</sub> -CH <sub>3</sub>
	~2.9	Doublet	P-CH <sub>2</sub> -C=O
	~1.4	Singlet	C(CH <sub>3</sub> ) <sub>3</sub>
	~1.3	Triplet	O-CH <sub>2</sub> -CH <sub>3</sub>
$^{13}\text{C}$ NMR	~165	Singlet	C=O
	~82	Singlet	C(CH <sub>3</sub> ) <sub>3</sub>
	~63	Singlet	O-CH <sub>2</sub> -CH <sub>3</sub>
	~35 (doublet due to P-coupling)	Doublet	P-CH <sub>2</sub>
	~28	Singlet	C(CH <sub>3</sub> ) <sub>3</sub>
	~16 (doublet due to P-coupling)	Doublet	O-CH <sub>2</sub> -CH <sub>3</sub>
$^{31}\text{P}$ NMR	~20-25	Singlet	P=O

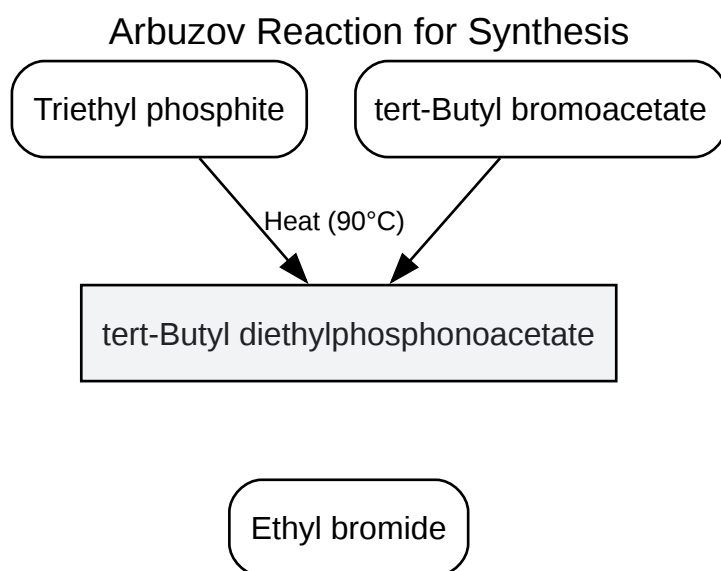
## Infrared (IR) Spectroscopy

Frequency (cm <sup>-1</sup> )	Vibration Type	Functional Group
~2980	C-H stretch	Aliphatic
~1730	C=O stretch	Ester
~1250	P=O stretch	Phosphonate
~1025	P-O-C stretch	Phosphonate

## Experimental Protocols

### Synthesis of tert-Butyl Diethylphosphonoacetate via Arbuzov Reaction

The most common and efficient synthesis of **tert-butyl diethylphosphonoacetate** is through the Michaelis-Arbuzov reaction.[3] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.



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Caption: Synthesis of **tert-butyl diethylphosphonoacetate**.

#### Methodology:

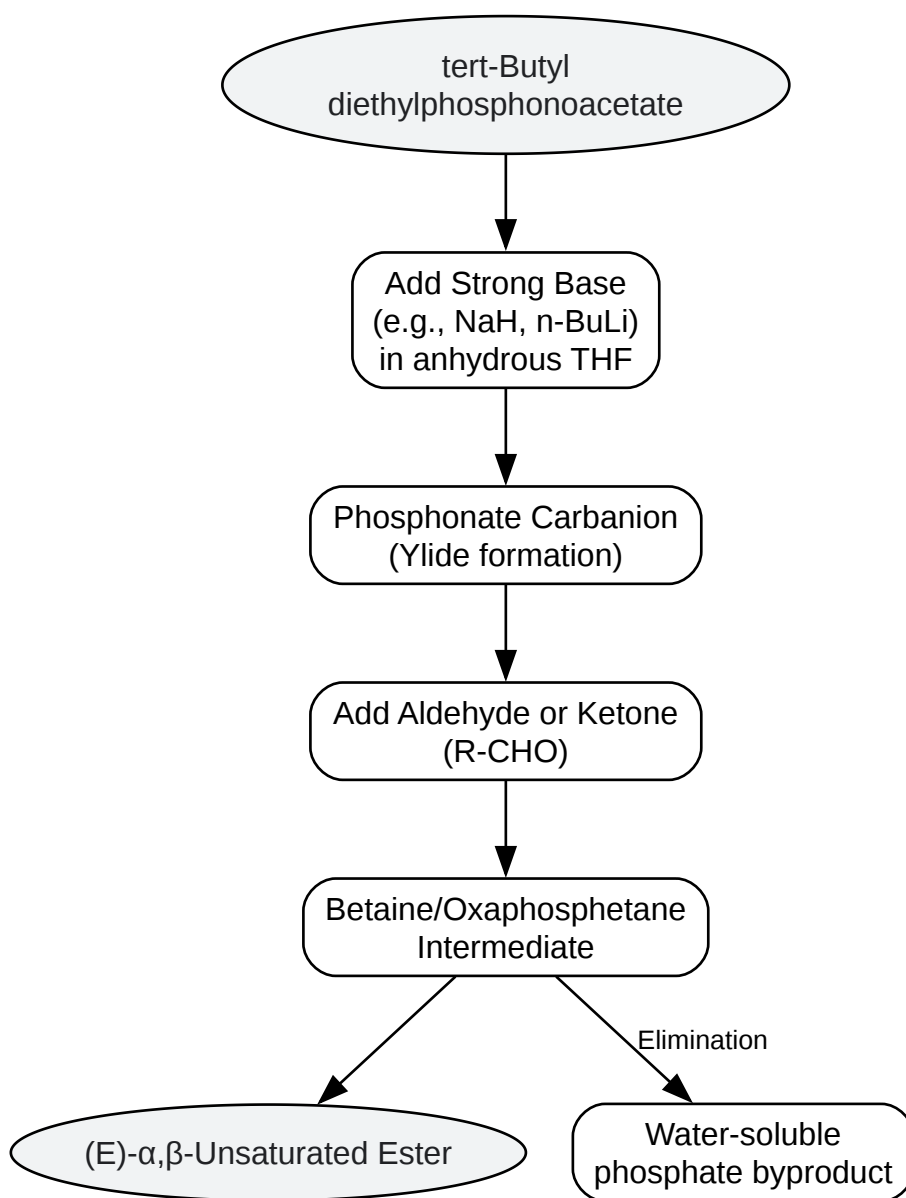
- A three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere is charged with triethyl phosphite (1.0 eq).
- The phosphite is heated to 90°C.
- **tert-Butyl bromoacetate** (1.05 eq) is added dropwise over a period of 2 hours, maintaining the reaction temperature at 90°C.
- After the addition is complete, the reaction mixture is stirred at 90°C for an additional 4 hours.
- The mixture is then cooled to room temperature.

- The crude product is purified by vacuum distillation to remove any low-boiling impurities and unreacted starting materials, yielding **tert-butyl diethylphosphonoacetate** as a colorless liquid.

## Application in Horner-Wadsworth-Emmons (HWE) Reaction

**tert-Butyl diethylphosphonoacetate** is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to produce  $\alpha,\beta$ -unsaturated esters, typically with high (E)-stereoselectivity.

### Horner-Wadsworth-Emmons Workflow



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Caption: General workflow of the HWE reaction.

Representative Protocol:

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of **tert-butyl diethylphosphonoacetate** (1.0 eq) in anhydrous THF is added dropwise.
- The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes until the evolution of hydrogen gas ceases.
- The resulting solution of the phosphonate carbanion is cooled back to 0°C.
- A solution of the desired aldehyde or ketone (1.0 eq) in anhydrous THF is added dropwise.
- The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-12 hours).
- Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired  $\alpha,\beta$ -unsaturated ester.

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## References

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